molecular formula C9H9N3O2 B581344 Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1160994-94-4

Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B581344
CAS No.: 1160994-94-4
M. Wt: 191.19
InChI Key: QVFPAYNERCLUMF-UHFFFAOYSA-N
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Description

Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound with the molecular formula C9H9N3O2. It is a light-yellow solid that is used in various scientific research applications due to its unique chemical structure and properties .

Scientific Research Applications

Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

“Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate” is labeled with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate typically involves the reaction of 8-aminoimidazo[1,2-a]pyridine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A parent compound with similar structural features.

    8-aminoimidazo[1,2-a]pyridine: A closely related compound with an amino group at the 8-position.

    Methyl imidazo[1,2-a]pyridine-6-carboxylate: A compound with a similar ester functional group.

Uniqueness

Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFPAYNERCLUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CN=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680525
Record name Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160994-94-4
Record name Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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